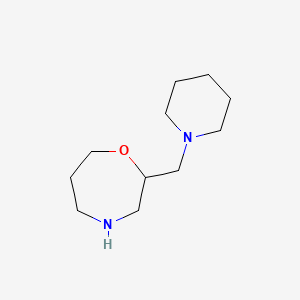

2-(1-Piperidinylmethyl)-1,4-oxazepane

Description

Properties

IUPAC Name |

2-(piperidin-1-ylmethyl)-1,4-oxazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-2-6-13(7-3-1)10-11-9-12-5-4-8-14-11/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKKESOUKDFXRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2CNCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(1-piperidinylmethyl)-1,4-oxazepane generally follows a two-step conceptual approach:

Formation of the 1,4-oxazepane ring : This seven-membered heterocycle containing oxygen and nitrogen is typically synthesized via cyclization reactions involving amino alcohols or diamines with appropriate electrophilic reagents.

Introduction of the 1-piperidinylmethyl substituent : The piperidine ring is installed through nucleophilic substitution or reductive amination reactions using piperidine or its derivatives.

Detailed Preparation Methods

Cyclization to Form 1,4-Oxazepane Ring

The 1,4-oxazepane ring can be synthesized by intramolecular cyclization of amino alcohol precursors. For example:

Amino alcohol precursors such as 2-(2-aminoethyl)ethanol derivatives can undergo ring closure under dehydrating conditions or with the aid of catalysts to form the oxazepane ring.

Cyclization conditions : Mild acidic or neutral pH conditions favor ring formation. Use of dehydrating agents like molecular sieves or Dean–Stark apparatus can drive the equilibrium towards cyclization by removing water formed during the reaction.

Solvent choice : Non-polar solvents such as toluene or benzene, or moderately polar solvents like dichloromethane, are commonly employed to optimize the cyclization yield.

Introduction of the Piperidinylmethyl Group

The 2-position substitution with a piperidinylmethyl group can be achieved by:

Nucleophilic substitution : Reacting the oxazepane ring bearing a suitable leaving group at the 2-position (e.g., halide or tosylate) with piperidine under basic conditions.

Reductive amination : Condensation of an aldehyde or ketone functionalized oxazepane intermediate with piperidine, followed by reduction (e.g., using sodium cyanoborohydride), to install the piperidinylmethyl substituent.

Automated synthesis platforms : Recent advances include automated chemical synthesis platforms that can optimize reagent addition and reaction conditions for such heterocyclic amine substitutions.

Representative Synthesis Protocols and Research Findings

Optimization Considerations

pH and solvent effects : Neutral pH and aprotic solvents optimize oxazepane ring formation and subsequent substitutions.

Temperature control : Moderate heating (60–110 °C) facilitates ring closure and substitution without decomposition.

Use of dehydrating agents : Molecular sieves or Dean–Stark traps improve cyclization yields by removing water.

Purity of starting materials : High purity amino alcohols and piperidine derivatives improve final product yield and reduce side reactions.

Summary of Key Research Insights

The condensation of amino alcohols to form oxazepane rings is best conducted under neutral to mildly acidic conditions with efficient removal of water to drive the reaction forward.

Piperidinylmethyl substitution is effectively achieved via nucleophilic displacement or reductive amination, with reaction conditions tailored to avoid ring opening or side reactions.

Automated synthesis platforms and optimized reagent cartridges have been developed to streamline the synthesis of related heterocycles, potentially applicable to this compound.

Chemical Reactions Analysis

Types of Reactions

2-(1-Piperidinylmethyl)-1,4-oxazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxazepane derivatives with different functional groups.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions are common, where the piperidine or oxazepane ring can be functionalized with different substituents using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted oxazepane and piperidine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

2-(1-Piperidinylmethyl)-1,4-oxazepane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmacophore in drug design and development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Piperidinylmethyl)-1,4-oxazepane involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of nitrogen and oxygen atoms allows for hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function and leading to the observed biological effects.

Comparison with Similar Compounds

Key Observations :

- Ring Size : The seven-membered oxazepane core contrasts with smaller rings like morpholine, which may influence conformational flexibility and binding affinity in pharmacological contexts .

Pharmacological and Functional Comparisons

Receptor Binding and Selectivity

- Dopamine Receptor Modulation : The size of the oxazepane ring and substituents (e.g., morpholine vs. piperidinyl) critically impact affinity for dopamine D4 receptors. Bulkier substituents like piperidinylmethyl may enhance steric interactions with receptor pockets .

Enzyme Inhibition

- AAK1/GAK Inhibitors : Derivatives such as 4-(6-bromoisothiazolo[4,3-b]pyridin-3-yl)-1,4-oxazepane (10i) demonstrate potent inhibition of adaptor-associated kinase 1 (AAK1) and cyclin G-associated kinase (GAK), relevant for antiviral drug development (96% yield, HRMS confirmed) .

Biological Activity

2-(1-Piperidinylmethyl)-1,4-oxazepane is a compound that has garnered attention for its potential pharmacological applications. The structure of this compound features a piperidine moiety, which is known for its diverse biological activities, including antimicrobial and enzyme inhibitory properties. This article aims to explore the biological activity of this compound through a review of relevant studies, case reports, and experimental data.

Chemical Structure

The chemical formula of this compound is C11H16N2O. The oxazepane ring contributes to its unique properties, while the piperidine group enhances its biological interactions.

Biological Activity Overview

The biological activities associated with this compound include:

- Antimicrobial Activity : Exhibits varying degrees of effectiveness against different bacterial strains.

- Enzyme Inhibition : Potential to inhibit key enzymes such as acetylcholinesterase.

- Binding Interactions : Affinity for binding proteins like bovine serum albumin (BSA).

Antimicrobial Activity

Recent studies have shown that compounds related to this compound possess significant antimicrobial properties. For instance, derivatives with similar structures demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis . The minimum inhibitory concentration (MIC) values for these compounds were found to be in the range of 2–4 μg/mL against standard strains .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | S. typhi | 2–4 |

| Related Compound | B. subtilis | 2–4 |

| Related Compound | E. coli | ≥1000 |

Enzyme Inhibition

The compound has been evaluated for its potential as an acetylcholinesterase inhibitor. Such inhibition is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. In one study, several synthesized derivatives exhibited strong inhibitory activity with IC50 values significantly lower than those of standard inhibitors .

Case Studies and Research Findings

Case Study 1 : A study focused on the synthesis of various piperidine derivatives, including those with oxazepane rings, revealed their effectiveness in enzyme inhibition and antimicrobial activity. The compounds were subjected to in vitro assays demonstrating their potential as therapeutic agents .

Case Study 2 : Another investigation highlighted the binding affinity of similar compounds to BSA, suggesting their viability as drug candidates due to favorable pharmacokinetic properties. The docking studies indicated that these compounds interact effectively with amino acids in the binding site .

Q & A

Q. What are the established synthetic pathways for 2-(1-Piperidinylmethyl)-1,4-oxazepane, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves cyclization reactions or nucleophilic substitution between piperidine derivatives and oxazepane precursors. Key steps include:

- Catalyst selection : Use palladium or copper catalysts for cross-coupling reactions to enhance regioselectivity .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility and reaction rates.

- Purification : Column chromatography with silica gel or preparative HPLC (using buffer systems like sodium acetate/sodium 1-octanesulfonate at pH 4.6) ensures high purity .

- Yield improvement : Employ factorial design to test variables like temperature, stoichiometry, and reaction time .

Q. How can structural characterization of this compound be performed to confirm its molecular identity?

Methodological Answer:

- Spectroscopic analysis : Use H/C NMR to identify proton environments and carbon frameworks. ESI-MS confirms molecular weight.

- Chromatographic validation : HPLC with a methanol-buffer mobile phase (65:35) and UV detection verifies purity and stability under varying pH conditions .

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and bond angles, critical for understanding reactivity .

Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?

Methodological Answer:

- Enzyme inhibition assays : Use fluorometric or colorimetric methods to measure binding affinity against target enzymes (e.g., kinases, proteases).

- Receptor binding studies : Radioligand displacement assays (e.g., with H-labeled antagonists) quantify interactions with GPCRs or ion channels .

- Dose-response curves : Apply nonlinear regression models (e.g., Hill equation) to calculate IC values and assess potency .

Advanced Research Questions

Q. How can researchers select a theoretical framework to guide mechanistic studies of this compound’s interactions?

Methodological Answer:

- Linking to existing theories : Align with concepts like molecular docking (lock-and-key theory) or transition-state theory to hypothesize binding mechanisms .

- Conceptual models : Use pharmacophore mapping to identify critical functional groups responsible for activity. Molecular dynamics simulations (e.g., AMBER, GROMACS) predict stability of ligand-receptor complexes .

- Iterative refinement : Validate models experimentally via mutagenesis or isotopic labeling to test predicted interaction sites .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s activity?

Methodological Answer:

- Root-cause analysis : Check for force field inaccuracies in simulations or assay conditions (e.g., buffer ionic strength, temperature).

- Data triangulation : Combine SPR (surface plasmon resonance), ITC (isothermal titration calorimetry), and cryo-EM to cross-validate binding kinetics and thermodynamics .

- Replication studies : Repeat experiments under standardized protocols to rule out technical variability .

Q. How should factorial design be applied to explore structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

- Variable selection : Test substituents at the piperidinylmethyl group, oxazepane ring size, and stereochemistry.

- Design matrix : Use a 2 factorial approach to evaluate main effects and interactions (e.g., solvent polarity vs. temperature).

- Response surface methodology (RSM) : Optimize synthetic conditions for maximal bioactivity using central composite designs .

Q. What computational tools are effective for predicting off-target effects or toxicity profiles?

Methodological Answer:

- Cheminformatics platforms : Utilize SwissADME or ProTox-II to predict ADMET properties.

- Machine learning : Train models on Tox21 datasets to flag potential hepatotoxicity or cardiotoxicity.

- Network pharmacology : Map compound-target-disease networks using STRING or KEGG databases to identify unintended pathways .

Q. How can reproducibility challenges in synthesizing this compound be addressed methodologically?

Methodological Answer:

- Standardized protocols : Document reaction conditions (e.g., inert atmosphere, exact stoichiometry) using FAIR data principles.

- Inter-lab validation : Collaborate with independent labs to verify yields and purity via round-robin testing.

- Automation : Implement flow chemistry systems to minimize human error in temperature and mixing control .

Q. What multidisciplinary approaches integrate chemical engineering principles with pharmacological studies of this compound?

Methodological Answer:

- Process intensification : Use membrane separation technologies (e.g., nanofiltration) to scale up synthesis sustainably .

- In silico optimization : Couple COMSOL Multiphysics with AI to simulate reaction kinetics and mass transfer limitations .

- Hybrid methodologies : Combine microfluidics for high-throughput screening with robotic liquid handlers for dose-response profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.